tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate
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Overview
Description
tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and a cyclohexyl ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd-C). The reaction mixture is usually stirred under a hydrogen atmosphere for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, amines, and substituted carbamates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs and as a reference compound in pharmacological studies .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure makes it valuable for the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the cyclohexyl ring.
tert-Butyl (5-amino-2-methylphenyl)carbamate: A compound with a similar structure but different substitution pattern on the phenyl ring.
Uniqueness: tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate is unique due to its combination of functional groups and the presence of the cyclohexyl ring. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H28N2O2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-12-8-9-14(19)11-16(12)13-6-5-7-15(10-13)20-17(21)22-18(2,3)4/h8-9,11,13,15H,5-7,10,19H2,1-4H3,(H,20,21) |
InChI Key |
YHCJXXFGTJTMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2CCCC(C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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